ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole moiety can be synthesized through the reaction of hydrazines with 1,3-diketones . The pyrimidine ring is often constructed via cyclization reactions involving appropriate precursors .
The final step involves the coupling of the pyrazole and pyrimidine intermediates with ethyl 4-aminopiperidine-1-carboxylate under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole and pyrimidine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
Ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of both pyrazole and pyrimidine rings. This structural complexity allows for diverse chemical reactivity and potential biological activities that may not be observed in simpler analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c1-4-28-19(27)24-7-5-15(6-8-24)22-17(26)11-29-18-10-16(20-12-21-18)25-14(3)9-13(2)23-25/h9-10,12,15H,4-8,11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKLBOEOSGAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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